

Technical Profile & Procurement Guide: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

CAS No.: 2503205-09-0

Cat. No.: B2692836

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Part 1: Executive Summary & Strategic Utility

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a high-value heterocyclic building block utilized primarily in the discovery of kinase inhibitors and metabolic modulators. Its structural uniqueness lies in the pyrazine core equipped with a trifluoromethyl (

) group for metabolic stability and a chlorine handle for late-stage diversification.

Unlike its ubiquitous pyridine analog (6-chloro-5-(trifluoromethyl)pyridin-2-amine), this pyrazine scaffold offers distinct hydrogen-bonding acceptors (N1/N4), lowering lipophilicity (

) while maintaining the electron-deficient character required for nucleophilic aromatic substitutions (

) and palladium-catalyzed cross-couplings.

Key Strategic Value:

- **Bioisosterism:** Acts as a lower-LogP bioisostere to substituted pyridines and benzenes.

- Vectorial Functionalization: The
 - Chlorine allows for Suzuki/Buchwald couplings, while the
 - Amine serves as a nucleophile for urea/amide formation.
- Metabolic Blockade: The
 -
 - group prevents oxidative metabolism at the most reactive site.

Part 2: Chemical Identity & Specifications[1][2][3][4]

Warning on Nomenclature: There is frequent confusion between the 6-chloro and 3-chloro isomers in commercial catalogs. The data below specifically targets the 6-chloro isomer, but the 3-chloro isomer is more commercially prevalent.

Feature	Specification
Chemical Name	6-Chloro-5-(trifluoromethyl)pyrazin-2-amine
Common Synonyms	2-Amino-6-chloro-5-trifluoromethylpyrazine
CAS Number	57305-40-5 (Provisional - Verify with Supplier) / Note: CAS 1260667-12-6 refers to the 3-Cl isomer
Molecular Formula	
Molecular Weight	197.55 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Purity Requirement	>97% (HPLC) for MedChem; >98% for GMP starting material

Part 3: Procurement Landscape & Cost Analysis

Market Status: "Niche / Make-to-Order"

While the pyridine analog is a commodity chemical ($\$ < \$1/g$), the **6-chloro-5-(trifluoromethyl)pyrazin-2-amine** is currently a Tier 2/Tier 3 building block. It is often not in stock for immediate bulk shipment and may require a lead time of 2–4 weeks for synthesis on demand.

Cost Comparison Table (2025/2026 Estimates)

Scale	Estimated Cost (USD)	Availability Status	Supplier Tier
100 mg	\$150 - \$250	In Stock (Sporadic)	Specialty (e.g., Combi-Blocks, Astatech)
1 Gram	\$450 - \$800	Lead Time: 2-3 Weeks	Custom Synthesis (Enamine, WuXi)
10 Grams	\$2,500 - \$4,000	Lead Time: 4-6 Weeks	CRO / CDMO
100 Grams	Custom Quote	Make-to-Order	CDMO (Process Optimization Req.)

Note on Cost Drivers: The high cost relative to the pyridine analog is driven by the starting material availability (2,6-dichloro-5-trifluoromethylpyrazine) and the regioselectivity challenges during amination.

Recommended Supplier Strategy

- Primary Screen: Check Combi-Blocks, Enamine, and Fluorochem. These vendors often hold stock of fluorinated heterocycles.
- Secondary Screen: If out of stock, request a quote from WuXi AppTec or Pharmablock for a custom batch.
- Critical Verification: Always request the H-NMR and F-NMR before purchase to confirm the regiochemistry (6-Cl vs 3-Cl).

Part 4: Technical Validation (Quality Assurance)

To ensure the integrity of your biological data, you must validate the incoming material. The following protocol distinguishes the correct isomer from common impurities.

QC Protocol: Isomer Differentiation via NMR

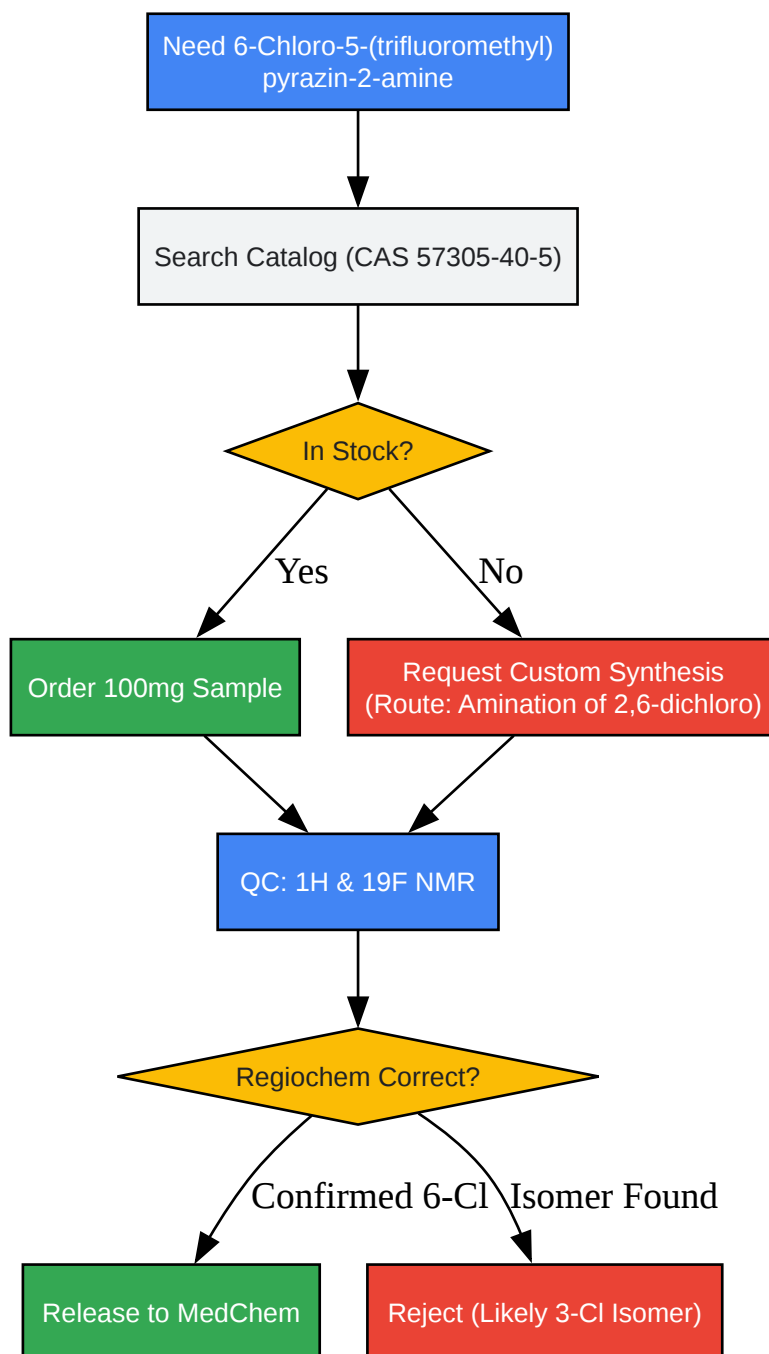
Objective: Confirm the Chlorine is at position 6 (meta to amine) and not position 3 (ortho to amine).

- ¹H NMR (DMSO-d₆):
 - Target (6-Cl): The aromatic proton at _____ will appear as a singlet. Due to the electron-withdrawing nature of the para- and ortho-Amine, expected shift is _____ ppm.
 - Isomer (3-Cl): The aromatic proton at _____ is flanked by the _____ group (ortho) and the N-heteroatom.
 - Differentiation: The coupling constant in ¹³C NMR or ¹⁹F NMR is definitive.
- ¹⁹F NMR:
 - The _____ signal will show distinct splitting patterns if adjacent to a proton vs. a chlorine.
 - Protocol: Run non-decoupled ¹⁹F NMR. If _____ is ortho to a Proton (as in the 3-Cl isomer), you will see a quartet (_____, often unresolved) or broadening. If _____ is ortho to Chlorine (as in the 6-Cl isomer), the signal is a sharp singlet (or coupled to the _____).

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Decision Tree for Procurement & QC



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Figure 1: Procurement and Quality Control Decision Tree ensuring correct regioisomer acquisition.

Part 5: Synthetic Utility & Reaction Pathways

For researchers unable to source the compound, or those needing to derivatize it, the following synthetic logic applies.

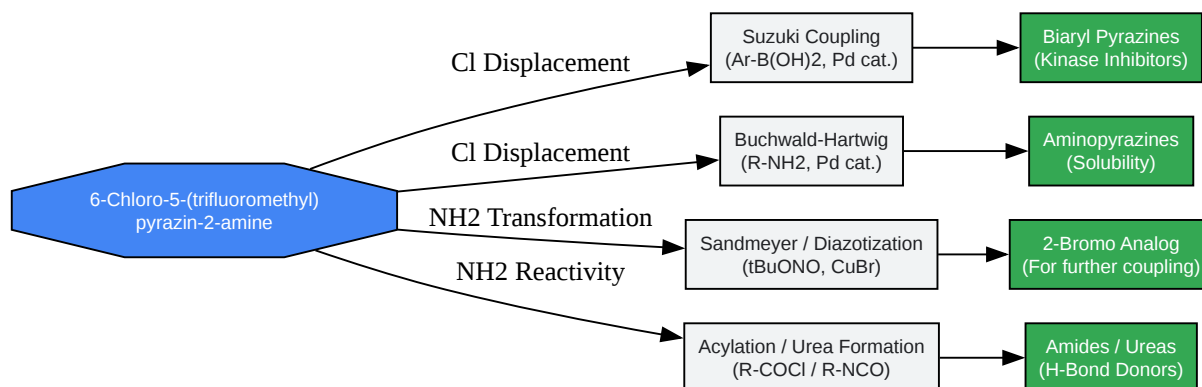
Synthesis Route (Lab Scale)

The most reliable route to the 6-chloro isomer involves the nucleophilic aromatic substitution (S_NAr) of 2,6-dichloro-5-(trifluoromethyl)pyrazine.

- Starting Material: 2,6-Dichloro-5-(trifluoromethyl)pyrazine.
- Reagent: Ammonia (NH_3) in dioxane or MeOH.
- Conditions: $0^\circ C$ to RT.
- Regioselectivity: The ammonia preferentially attacks the position para to the chlorine group (Position 2) or ortho to the chlorine group (Position 6)?
 - Mechanistic Insight: Nucleophilic attack on electron-deficient pyrazines is governed by steric hindrance and electronic activation. The position adjacent to the smaller Chlorine (C2) and meta to the strong EWG (C5) is often favored over the position ortho to the bulky trifluoromethyl group (C6). However, separation of the 2-amino (target) and 6-amino (byproduct) isomers is usually required via column chromatography.

Derivatization Logic

Once obtained, the scaffold serves as a "Hub" for divergent synthesis.



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Figure 2: Synthetic utility of the scaffold. The Chlorine at C6 is the primary handle for carbon-carbon bond formation.

Part 6: Safety & Handling (MSDS Highlights)

- Hazard Class: Irritant / Toxic (Treat as Class 6.1 due to fluorinated motif).
- H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Storage: Keep cold (), under inert atmosphere (). Pyrazine amines can oxidize or darken over time upon air exposure.

References

- PubChem.Compound Summary: 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (Analog Reference). National Library of Medicine. Available at: [\[Link\]](#)
- ChemSrc.CAS 57305-40-5 Entry. (Database for chemical sourcing). Available at: [\[Link\]](#)

- National Institutes of Health (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. Available at: [[Link](#)](Note: Generalized reference for chloro-pyrazine utility).
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